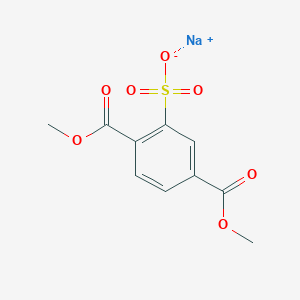

Sodium 2,5-bis(methoxycarbonyl)benzenesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;2,5-bis(methoxycarbonyl)benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O7S.Na/c1-16-9(11)6-3-4-7(10(12)17-2)8(5-6)18(13,14)15;/h3-5H,1-2H3,(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQXGAPZEJVKSB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NaO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677404 | |

| Record name | Sodium 2,5-bis(methoxycarbonyl)benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31314-30-4 | |

| Record name | Sodium 2,5-bis(methoxycarbonyl)benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate

An In-depth Technical Guide to the Synthesis of Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate

This guide provides a comprehensive technical overview of the synthesis, characterization, and application of Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate. Designed for researchers, chemists, and professionals in drug development and polymer science, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale that govern this important industrial synthesis.

Introduction: A Keystone Monomer in Polymer Science

Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate, also known by its common industrial synonym Dimethyl 5-sulfoisophthalate sodium salt (SIPM), is a sulfonated aromatic compound with the chemical formula C₁₀H₉NaO₇S.[1][2] It presents as a white to off-white crystalline solid that is highly valued for its unique molecular architecture: a central benzene ring functionalized with two methoxycarbonyl groups and a sodium sulfonate group.[2][3] This structure imparts high polarity, water solubility, and exceptional thermal stability (melting point >300°C), making it an indispensable building block in the field of advanced materials.[1][2]

The primary application of this compound is as a co-monomer in the synthesis of specialty polymers, most notably in the production of cationic dyeable polyethylene terephthalate (PET) and other modified polyesters.[4][5] The incorporation of the ionic sulfonate group into the polymer backbone disrupts the crystalline structure, creating amorphous regions that allow for the penetration of cationic dyes. This results in fibers with vibrant, long-lasting color and improved properties such as enhanced hydrolytic stability, antistatic capabilities, and moisture absorption.[1][5][6]

Synthesis Pathway: A Three-Step Transformation

The industrial is a robust, multi-step process that begins with isophthalic acid. The overall transformation can be logically divided into three core chemical reactions: electrophilic aromatic sulfonation, acid-catalyzed esterification, and neutralization. Each step must be carefully controlled to ensure high yield and purity.

Caption: Chemical synthesis pathway from Isophthalic Acid to the final product.

Detailed Experimental Protocol

The following protocol outlines a generalized, self-validating procedure for the synthesis. It is imperative that all operations are conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), given the corrosive and flammable nature of the reagents involved.

Physicochemical and Reagent Data

A summary of the target compound's properties and a sample of reagent quantities for a laboratory-scale synthesis are provided below.

Table 1: Physicochemical Properties of Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 3965-55-7 | [1][2] |

| Molecular Formula | C₁₀H₉NaO₇S | [1] |

| Molecular Weight | 296.22 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [3][4] |

| Melting Point | >300°C | [1] |

| Water Solubility | Highly soluble (≥50 g/L at 25°C) | [1] |

| Purity | ≥98.0% |[1] |

Table 2: Example Reagent Quantities for Laboratory-Scale Synthesis

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (approx.) |

|---|---|---|---|

| Isophthalic Acid | 166.13 | 100 g | 0.60 |

| Fuming Sulfuric Acid (25% SO₃) | Variable | 170 mL | ~3.0 |

| Methanol | 32.04 | 250 mL | 6.18 |

| Sodium Carbonate | 105.99 | As needed | - |

Step-by-Step Synthesis Workflow

The entire manufacturing sequence, from initial reaction to final product isolation, follows a logical progression.

Sources

- 1. Dimethyl 5-sulfoisophthalate sodium salt () for sale [vulcanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Dimethyl 5-Sulfoisophthalate Sodium Salt - High Quality at Best Price [marutichemicalsco.com]

- 5. xuyechem.com [xuyechem.com]

- 6. Technique for preparing sodium dimethyl 5-sulfoisophthalate - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Characterization of Dimethyl 5-sulfoisophthalate Sodium Salt

Abstract

This technical guide provides a comprehensive overview of the essential analytical techniques for the characterization of Dimethyl 5-sulfoisophthalate sodium salt (DMSIP). DMSIP is a crucial monomer in the synthesis of specialty polymers, imparting desirable properties such as improved dyeability, hydrophilicity, and thermal stability. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the identity, purity, and physicochemical properties of this compound. We will delve into the core principles and practical applications of spectroscopic, chromatographic, and thermal analysis methods, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of Dimethyl 5-sulfoisophthalate Sodium Salt (DMSIP)

Dimethyl 5-sulfoisophthalate sodium salt, systematically known as sodium 3,5-bis(methoxycarbonyl)benzenesulfonate, is a versatile aromatic compound with a unique molecular architecture. Its structure, featuring two methyl ester groups and a sodium sulfonate group attached to a benzene ring, renders it a valuable component in the synthesis of high-performance polymers.

The incorporation of DMSIP into polymer chains, such as polyesters, introduces ionic sulfonate groups. These groups act as internal emulsifiers, enabling the formation of stable aqueous polymer dispersions without the need for external surfactants. Furthermore, the sulfonate moiety provides sites for ionic dye molecules to attach, significantly enhancing the dyeability of the resulting fibers and films. Its high thermal stability also makes it suitable for high-temperature processing applications.

Given its pivotal role in determining the final properties of polymers, a rigorous and multi-faceted characterization of DMSIP is paramount. This guide will provide the necessary framework for its comprehensive analysis.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of DMSIP is essential before undertaking more complex analytical procedures.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₉NaO₇S | |

| Molecular Weight | 296.23 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | >300 °C | |

| Solubility | Soluble in water | |

| CAS Number | 3965-55-7 |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of DMSIP and confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the presence and arrangement of protons in the DMSIP molecule. The symmetry of the molecule simplifies the aromatic region of the spectrum.

Expected ¹H NMR Spectrum:

A representative ¹H NMR spectrum of DMSIP would exhibit the following key signals:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.7 | s | 1H | Aromatic H (at C2) |

| ~8.4 | s | 2H | Aromatic H (at C4, C6) |

| ~3.9 | s | 6H | -OCH₃ protons |

Note: The exact chemical shifts may vary slightly depending on the solvent used.

Causality behind Experimental Choices: Deuterated water (D₂O) is a common solvent for acquiring the ¹H NMR spectrum of DMSIP due to the compound's high water solubility. The simplicity of the spectrum is a direct consequence of the molecule's C₂ᵥ symmetry axis passing through the C2-C5 bond axis.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of DMSIP in approximately 0.6 mL of D₂O.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the characteristic functional groups present in DMSIP. The spectrum provides a unique molecular fingerprint.

Expected FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2960-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1730-1715 | Strong | C=O stretch (ester) |

| ~1600, 1450 | Medium | Aromatic C=C skeletal vibrations |

| ~1250-1200 | Strong | Asymmetric S=O stretch (sulfonate) |

| ~1100-1050 | Strong | Symmetric S=O stretch (sulfonate) |

| ~1300-1100 | Strong | C-O stretch (ester) |

Causality behind Experimental Choices: The use of Attenuated Total Reflectance (ATR) is often preferred for solid samples as it requires minimal sample preparation. Alternatively, the KBr pellet method can be used. The key is to obtain a spectrum with well-resolved peaks to clearly identify the carbonyl, sulfonate, and aromatic functionalities.

Experimental Protocol: FTIR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the DMSIP powder directly onto the ATR crystal.

-

Instrument: A benchtop FTIR spectrometer equipped with a diamond ATR accessory.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Acquisition: Record the spectrum and perform a background subtraction using the empty ATR crystal.

Caption: Workflow for FTIR analysis of DMSIP using ATR.

Chromatographic Analysis: Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of DMSIP and quantifying any impurities.

Causality behind Experimental Choices: A reversed-phase HPLC method is typically suitable for separating DMSIP from potential non-polar impurities. An acidic mobile phase is often used to ensure the sulfonate group is in its anionic form, leading to consistent retention times. A UV detector is appropriate as the aromatic ring of DMSIP exhibits strong absorbance in the UV region.

Experimental Protocol: HPLC Purity Analysis

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of DMSIP and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

-

Further dilute as necessary to fall within the linear range of the detector.

-

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% phosphoric acid in water). The exact ratio should be optimized to achieve good separation. A gradient elution may be necessary to resolve all impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate the peak areas of the chromatogram.

-

Calculate the purity of DMSIP as the percentage of the main peak area relative to the total peak area.

-

Caption: HPLC workflow for purity analysis of DMSIP.

Thermal Analysis

Thermal analysis techniques are critical for understanding the behavior of DMSIP at elevated temperatures, which is particularly relevant for its applications in polymer synthesis and processing.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This is used to determine the thermal stability and decomposition profile of DMSIP.

Expected TGA Profile:

DMSIP is known for its high thermal stability. A TGA thermogram would typically show:

-

Initial Stability: No significant weight loss below 300 °C.

-

Decomposition: A sharp weight loss above 300 °C, corresponding to the decomposition of the molecule.

Causality behind Experimental Choices: An inert atmosphere (e.g., nitrogen) is used to prevent oxidative degradation, allowing for the determination of the inherent thermal stability of the compound. A controlled heating rate ensures reproducible results.

Experimental Protocol: Thermogravimetric Analysis

-

Sample Preparation: Place 5-10 mg of DMSIP into a TGA pan (e.g., alumina or platinum).

-

Instrument: A thermogravimetric analyzer.

-

Parameters:

-

Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 30 °C to 600 °C.

-

-

Data Analysis: Plot the percentage weight loss against temperature. Determine the onset of decomposition temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions.

Expected DSC Profile:

Given that DMSIP has a melting point above 300 °C and decomposes at a similar temperature, a DSC thermogram may show an endothermic event corresponding to melting, potentially overlapping with the onset of decomposition.

Experimental Protocol: Differential Scanning Calorimetry

-

Sample Preparation: Seal 2-5 mg of DMSIP in an aluminum DSC pan.

-

Instrument: A differential scanning calorimeter.

-

Parameters:

-

Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 30 °C to 350 °C.

-

-

Data Analysis: Plot the heat flow against temperature. Identify and quantify any endothermic or exothermic transitions.

Crystal Structure Analysis

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure the safety of personnel and maintain the integrity of the compound.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

The comprehensive characterization of Dimethyl 5-sulfoisophthalate sodium salt is a critical step in ensuring its quality and performance in its various applications. By employing a combination of spectroscopic, chromatographic, and thermal analysis techniques as outlined in this guide, researchers and scientists can confidently verify the identity, purity, and physicochemical properties of this important specialty chemical. The protocols and insights provided herein serve as a robust framework for the effective and reliable analysis of DMSIP.

References

- Material Safety Data Sheet. (n.d.).

- Safety Data Sheet. (2012, August 8).

- Technique for preparing sodium dimethyl 5-sulfoisophthal

-

ChemBK. (2024, April 9). Dimethyl-5-sulfoisophthalate sodium salt. Retrieved from [Link]

- Thermo Fisher Scientific. (2025, September 7).

- ResearchGate. (2025, August 10). Synthesis and characteristics of UV curable dimethyl 5-sulfoisophthalate sodium salt-co-diethylene glycol with maleic and phthalic anhydride copolymers (D

Introduction to Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate

An In-depth Technical Guide to the Spectral Analysis of Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate

This guide provides a comprehensive technical overview of the spectral data for Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate (CAS No. 3965-55-7), a key monomer in the production of specialty polymers.[1][2] A thorough understanding of its spectral characteristics is paramount for quality control, structural verification, and ensuring lot-to-lot consistency in research and manufacturing environments. This document delves into the theoretical underpinnings and practical application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the definitive characterization of this compound.

Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate, also known as Dimethyl 5-sulfoisophthalate sodium salt, is a sulfonated aromatic compound.[1][3] Its molecular structure, featuring a benzene ring functionalized with two methoxycarbonyl groups and a sodium sulfonate group, imparts high polarity and thermal stability.[1] These properties make it an invaluable comonomer in the synthesis of ion-containing polymers, particularly polyesters, where it enhances dyeability, hydrophilicity, and adhesion.[1]

Chemical Structure and Properties:

-

Molecular Formula: C₁₀H₉NaO₇S[3]

-

Appearance: White to off-white crystalline powder[1]

-

Key Structural Features: Aromatic ring, two ester (methoxycarbonyl) groups, one sulfonate group.

Accurate spectral analysis confirms this precise arrangement of functional groups, which is critical to its performance in polymerization reactions.

Caption: Molecular Structure of the Topic Compound.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and reliable first-pass technique for verifying the presence of key functional groups. For a solid sample like this, the choice between an Attenuated Total Reflectance (ATR) and a KBr pellet preparation is crucial. While ATR is faster, the KBr pellet method often yields sharper, better-resolved spectra for crystalline materials by minimizing scattering effects, making it the preferred method for detailed quality control.[3]

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

This protocol is a self-validating system because it includes steps for background correction and sample purity, ensuring that the resulting spectrum is solely representative of the analyte.

-

Sample Preparation: Dry the Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate sample under vacuum to remove residual moisture, which can interfere with the hydroxyl region of the spectrum.

-

Grinding: Weigh approximately 1-2 mg of the compound and 100-200 mg of high-purity, desiccated potassium bromide (KBr).[1] Grind the mixture vigorously in an agate mortar and pestle until a fine, homogeneous powder is obtained. Inadequate grinding is a common source of poor-quality spectra.

-

Pellet Formation: Transfer a portion of the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[1] An opaque or cloudy pellet indicates insufficient grinding or moisture.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment to correct for atmospheric CO₂ and H₂O.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

Data Interpretation

The IR spectrum provides a molecular fingerprint. The following table outlines the expected absorption bands based on the compound's functional groups. The presence and correct position of these bands collectively confirm the compound's identity.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |

| 3100 - 3000 | Aromatic C-H | Stretch | Weak to Medium |

| ~1730 - 1715 | Ester C=O | Stretch | Strong, Sharp |

| ~1600, 1450 | Aromatic C=C | Stretch | Medium, Sharp |

| ~1250 - 1200 | Sulfonate S=O (asymmetric) | Stretch | Strong |

| ~1050 - 1030 | Sulfonate S=O (symmetric) | Stretch | Strong |

| ~1300 - 1150 | Ester C-O | Stretch | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy provides the most definitive structural elucidation in solution. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is selected due to the compound's ionic nature and excellent solubility.[1] Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Weigh 5-10 mg of the compound into a clean, dry vial.[1]

-

Dissolution: Add approximately 0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS.[1] Ensure complete dissolution by gentle vortexing.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition:

-

Acquire spectra on a 400 MHz (or higher) spectrometer.

-

For ¹H NMR, standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is standard to produce a spectrum of singlets for each unique carbon.

-

Caption: A standardized workflow for NMR sample preparation.

Data Interpretation

The molecule's symmetry is a key factor in interpreting its NMR spectra. Due to a C₂ axis of symmetry, certain protons and carbons are chemically equivalent, simplifying the spectra.

¹H NMR Spectrum Analysis (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.6 | Triplet (t) | 1H | H-4 | Deshielded by two adjacent electron-withdrawing ester groups. |

| ~8.4 | Doublet (d) | 2H | H-2, H-6 | Deshielded by adjacent sulfonate and ester groups. |

| ~3.9 | Singlet (s) | 6H | -OCH₃ (x2) | Protons on methyl esters are equivalent due to symmetry. |

¹³C NMR Spectrum Analysis (Predicted)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O (Ester) | Typical chemical shift for ester carbonyl carbons. |

| ~148 | C-1 (C-SO₃) | Aromatic carbon directly attached to the strongly deshielding sulfonate group. |

| ~135 | C-3, C-5 (C-CO₂) | Aromatic carbons attached to the ester groups. |

| ~131 | C-2, C-6 | Aromatic C-H carbons adjacent to both sulfonate and ester groups. |

| ~128 | C-4 | Aromatic C-H carbon between the two ester groups. |

| ~53 | -OCH₃ | Typical chemical shift for methyl ester carbons. |

Mass Spectrometry (MS)

Expertise & Experience: As an ionic, non-volatile salt, Electrospray Ionization (ESI) is the ideal technique for generating gas-phase ions from this compound with minimal fragmentation.[1] Analysis is best performed in negative ion mode to directly observe the anionic component. High-resolution mass spectrometry (HRMS), such as with a Time-of-Flight (TOF) analyzer, is essential for confirming the elemental composition via an accurate mass measurement.

Experimental Protocol: LC-ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent mixture like acetonitrile/water.

-

Chromatography (Optional but Recommended): Use a reverse-phase HPLC method to ensure sample purity before introduction to the mass spectrometer. A typical mobile phase could be acetonitrile and water with a small amount of formic acid.[5]

-

MS Analysis:

-

Infuse the sample solution directly or via LC into the ESI source.

-

Operate the mass spectrometer in negative ion mode ([ESI-]).

-

Acquire a full scan spectrum over a relevant m/z range (e.g., 100-500 Da).

-

Data Interpretation

The primary goal is to verify the molecular weight and formula.

| m/z (Expected) | Ion Species | Formula | Analysis |

| 273.0069 | [M-Na]⁻ | [C₁₀H₉O₇S]⁻ | This is the mass of the anionic component of the molecule.[6] Observing this peak as the base peak in the negative ion spectrum is strong evidence for the compound's identity. |

| 295.9967 | [M-H]⁻ (from parent acid impurity) | [C₁₀H₉O₇S]⁻ (as adduct with Na-H) | The mass of the sodium salt is 296.23 g/mol .[3] An accurate mass measurement of the anion is the most common and reliable MS confirmation. |

Summary

The collective data from IR, NMR, and MS provides a robust and definitive characterization of Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate. IR spectroscopy confirms the presence of the required functional groups, NMR spectroscopy elucidates the precise connectivity and symmetrical nature of the carbon-hydrogen framework, and mass spectrometry verifies the molecular weight and elemental composition. This multi-technique approach forms a self-validating system for quality assurance, ensuring the material meets the stringent specifications required for its application in polymer science and other fields of drug development.

References

-

PubChem. (n.d.). Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dimethyl 5-sulfoisophthalate. National Center for Biotechnology Information. Retrieved from [Link]

-

Lead Sciences. (n.d.). Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). Separation of Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate on Newcrom R1 HPLC column. Retrieved from [Link]

-

J&K Scientific. (n.d.). Sodium 3,5-di(methoxycarbonyl)benzenesulfonate, 98%. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Bis(methoxycarbonyl)benzenesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate | C10H9NaO7S | CID 23675796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate | 3965-55-7 [sigmaaldrich.com]

- 5. Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate | SIELC Technologies [sielc.com]

- 6. 3,5-Bis(methoxycarbonyl)benzenesulfonate | C10H9O7S- | CID 1551097 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Dawn of Functional Polyesters: A Technical Guide to the Early Studies of Sulfonate-Containing Copolymers

This in-depth technical guide provides a comprehensive overview of the foundational research and development of sulfonate-containing polyesters. It is intended for researchers, scientists, and drug development professionals who are interested in the history, synthesis, and fundamental properties of these important functional polymers. This guide moves beyond a simple recitation of facts to explain the scientific rationale behind the early experimental choices and their ultimate impact on the field of polymer chemistry.

Introduction: The Unmet Need in Polyester Fiber Technology

In the mid-20th century, polyethylene terephthalate (PET) had established itself as a dominant synthetic fiber, lauded for its excellent mechanical strength, thermal stability, and resistance to chemicals and wrinkles. However, its widespread adoption was hampered by a significant drawback: the inherent difficulty in dyeing the fiber. The highly crystalline and non-polar nature of PET made it unreceptive to most classes of dyes, requiring high-temperature and high-pressure methods with a limited color palette. This challenge set the stage for a pivotal innovation: the chemical modification of the polyester backbone to introduce functional groups that could act as dye receptors.

The primary scientific challenge was to incorporate a sufficient number of dye-receptive sites without compromising the desirable physical properties of the polyester. The introduction of ionic groups was a promising approach, as they could provide sites for electrostatic interaction with ionic dyes. This led to the pioneering work on the incorporation of sulfonate groups into the polyester chain, a development that would not only solve the dyeability problem but also open the door to a new class of functional polyesters with a range of novel properties.

The Genesis of Cationic Dyeable Polyester: A Strategic Innovation

The breakthrough in creating a dyeable polyester came from the deliberate incorporation of a third monomer containing an ionic sulfonate group during the polymerization process. This innovation is largely attributed to the pioneering work at DuPont in the late 1950s.[1] The key was to introduce anionic sulfonate groups into the otherwise neutral polyester backbone, which would then serve as anchor points for cationic (basic) dyes.

The Key Monomer: 5-Sulfoisophthalic Acid and its Derivatives

The cornerstone of this new class of polyesters was the selection of a suitable sulfonated comonomer. The most successful and widely adopted choice was the sodium salt of 5-sulfoisophthalic acid (SIPA) or its dimethyl ester derivative, dimethyl 5-sulfoisophthalate, sodium salt (SIPM).[1]

The chemical structure of SIPM is shown below:

The selection of this monomer was a strategic choice for several reasons:

-

Reactivity: The ester or acid functional groups of SIPA/SIPM are similar to those of the primary monomers (terephthalic acid or its esters), allowing for its incorporation into the polyester chain via standard polycondensation reactions.

-

Stability: The sulfonate group is chemically stable under the high temperatures and vacuum conditions required for polyester synthesis.

-

Functionality: The anionic sulfonate group provides the desired dye receptor site for cationic dyes.

Synthesis of Early Sulfonate-Containing Polyesters: A Step-by-Step Approach

The early synthesis of sulfonate-containing polyesters was an adaptation of the existing melt polycondensation process for PET. The general approach involved a two-stage reaction: transesterification (or direct esterification) followed by polycondensation.

Experimental Protocol: A Representative Early Synthesis

The following protocol is a generalized representation of the early methods used to synthesize a cationic dyeable polyester, based on the principles of the foundational research.

Materials:

-

Dimethyl terephthalate (DMT)

-

Ethylene glycol (EG)

-

Dimethyl 5-sulfoisophthalate, sodium salt (SIPM)

-

Catalyst (e.g., zinc acetate for transesterification, antimony trioxide for polycondensation)

-

Stabilizer (e.g., phosphoric acid)

Procedure:

-

Charging the Reactor: The reactor is charged with DMT, SIPM, and an excess of ethylene glycol. The molar ratio of EG to the total dimethyl esters is typically around 2.2:1 to drive the transesterification reaction to completion.

-

Transesterification: The mixture is heated to approximately 150-220°C in the presence of a transesterification catalyst, such as zinc acetate. Methanol is evolved as a byproduct and is continuously removed from the reaction vessel. This stage results in the formation of bis(2-hydroxyethyl) terephthalate (BHET) and the corresponding sulfonated oligomers.

-

Polycondensation: The polycondensation catalyst, typically antimony trioxide, is added to the reaction mixture. The temperature is then gradually raised to 260-290°C, and a vacuum is applied (typically below 1 mmHg). Under these conditions, the oligomers undergo polycondensation, with the elimination of ethylene glycol, which is removed by the vacuum system. The viscosity of the molten polymer increases as the molecular weight builds.

-

Extrusion and Quenching: Once the desired melt viscosity is achieved, the molten polymer is extruded from the reactor under nitrogen pressure into a water bath to quench and solidify the polymer strands.

-

Pelletizing: The solidified polymer strands are then cut into pellets for storage and subsequent processing, such as melt spinning into fibers.

Diagram of the Synthesis Workflow:

Caption: Generalized workflow for the synthesis of sulfonate-containing polyesters.

Characterization of Early Sulfonated Polyesters

The introduction of the sulfonate comonomer had a predictable yet profound impact on the properties of the resulting polyester. Early characterization efforts focused on quantifying these changes to optimize the polymer for its intended application in textiles.

Key Properties and Their Modification

| Property | Unmodified PET | Sulfonated Copolyester | Rationale for Change |

| Dyeability with Cationic Dyes | Very Poor | Excellent | The anionic sulfonate groups provide sites for ionic bonding with cationic dye molecules. |

| Glass Transition Temperature (Tg) | ~70-80°C | Generally Lower | The incorporation of the bulky and ionic sulfonate group disrupts the regular chain packing, increasing the free volume and lowering the Tg. |

| Melting Temperature (Tm) | ~255-265°C | Generally Lower | The copolyester has a less regular structure than the homopolymer, which hinders crystallization and reduces the melting point. |

| Crystallinity | High | Lower | The presence of the comonomer units disrupts the symmetry of the polymer chain, making it more difficult for the chains to pack into a crystalline lattice. |

| Moisture Regain | Low (~0.4%) | Higher | The hydrophilic nature of the sulfonate groups increases the affinity of the polymer for water molecules. |

| Melt Viscosity | Standard | Generally Higher | The ionic sulfonate groups can form ionic crosslinks in the melt, leading to an increase in melt viscosity. |

Diagram of the Copolyester Structure:

Sources

Dimethyl 5-sulfoisophthalate sodium salt literature review

An In-Depth Technical Guide to Dimethyl 5-sulfoisophthalate Sodium Salt (DMSIP) for Advanced Polymer Applications

Authored by a Senior Application Scientist

Foreword: Beyond a Monomer, A Functional Cornerstone

In the landscape of polymer science, true innovation often hinges on the subtle yet profound impact of specialized monomers. Dimethyl 5-sulfoisophthalate sodium salt, commonly known in the industry as DMSIP or SIPM, stands as a quintessential example. While its primary role as a comonomer in polyester synthesis is well-established, a deeper understanding of its functionality reveals a versatile tool for tailoring polymer properties with precision. This guide moves beyond a simple recitation of facts to provide a causal analysis of DMSIP's function, grounded in field-proven insights. We will explore not just the "what" but the "why" behind its selection in experimental design and its tangible impact on final material performance, empowering researchers and developers to leverage its full potential.

Core Physicochemical & Structural Characteristics

At its core, DMSIP is an aromatic diester with an ionic sulfonate group. This unique hybrid structure is the very source of its functionality, imparting both hydrophilicity and reactivity for polycondensation reactions. The benzene ring provides thermal stability, while the ester groups serve as the handles for polymerization.

Key Properties Overview

A comprehensive summary of DMSIP's fundamental properties is essential for its effective application in polymer synthesis and processing.

| Property | Value | Source(s) |

| CAS Number | 3965-55-7 | [1] |

| Molecular Formula | C₁₀H₉NaO₇S | [1] |

| Molecular Weight | 296.22 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | >300 °C (Decomposes) | [2][4] |

| Thermal Stability | Stable up to >300°C | [2] |

| Purity | ≥98.0% (HPLC) | [2] |

| Solubility in Water | Highly soluble (≥50 g/L at 25°C) | [2] |

| Solubility in Organic Solvents | Limited in ethanol (<5 g/L); Miscible in polar aprotic solvents (e.g., DMF) | [2] |

| Synonyms | SIPM, Sodium Dimethyl 5-Sulfoisophthalate, 3,5-Bis(carbomethoxy)benzenesulfonic acid sodium salt | [5] |

Structural Diagram

The strategic placement of the functional groups is critical to its performance as a polymer modifier.

Caption: Chemical structure of Dimethyl 5-sulfoisophthalate sodium salt (DMSIP).

Synthesis & Manufacturing Pathways

Understanding the synthesis of DMSIP is crucial for quality control and process optimization. The traditional method involves a multi-step process, but modern advancements have introduced more efficient routes.

Traditional Synthesis Route

The conventional production pathway involves three primary stages: sulfonation, esterification, and neutralization.[6]

-

Sulfonation: Isophthalic acid is reacted with fuming sulfuric acid to introduce the sulfonic acid group (-SO₃H) onto the aromatic ring. This is a critical step where reaction conditions must be carefully controlled to ensure regioselectivity at the 5-position.

-

Esterification: The resulting 5-sulfoisophthalic acid is then esterified with methanol, converting the two carboxylic acid groups into methyl esters (-COOCH₃).[2]

-

Neutralization: Finally, the sulfonic acid group is neutralized with a sodium base, such as sodium hydroxide or sodium carbonate, to form the final sodium salt.[2][6]

Advanced Synthesis Methodologies

Patented advancements have been developed to streamline the manufacturing process, primarily to reduce costs and improve safety. One notable method eliminates the methanol-based esterification step by directly reacting 5-sulfoisophthalic acid (HSIPA) with sodium salts in an acetic acid/water solvent system.[2] This approach can reduce production costs by 15-20% and avoids the use of flammable methanol.[2] Another approach involves using the salts of 5-sulfoisophthalic acid directly as additives, bypassing the need for esterification entirely and eliminating methanol as a flammable by-product during polymerization.[7]

Generalized Synthesis Workflow

The following diagram illustrates the key stages in the production of DMSIP, highlighting the inputs at each phase.

Caption: Generalized workflow for the traditional synthesis of DMSIP.

Core Application: Cationic Dyeable Polyester (CDP)

The primary industrial application of DMSIP is as a third monomer in the production of Cationic Dyeable Polyester (CDP or CD-PET).[5][8][9] Standard polyethylene terephthalate (PET) has a highly crystalline structure and lacks reactive sites, making it difficult to dye with a wide color palette under atmospheric conditions.[9] DMSIP is the key that unlocks vibrant and deep dyeing capabilities.

Mechanism of Dye Affinity Enhancement

The incorporation of DMSIP into the polyester backbone is a deliberate chemical modification designed to create specific docking sites for dye molecules.

-

Polycondensation: During the polycondensation stage of polyester synthesis, the two methyl ester groups of DMSIP react with diols (like ethylene glycol) in the same way as the primary monomers (e.g., terephthalic acid). This seamlessly integrates the DMSIP molecule into the main polymer chain.

-

Introduction of Anionic Sites: The critical component, the sodium sulfonate group (-SO₃⁻Na⁺), does not participate in the polymerization. It remains as a pendant side group along the polyester backbone, carrying a permanent negative charge.[9]

-

Electrostatic Attraction: In a dyebath, cationic (or basic) dyes dissociate into large, positively charged chromophores. These positive ions are strongly attracted to the negatively charged sulfonate sites on the modified fiber through powerful electrostatic interactions, forming stable ionic bonds.[9]

This mechanism fundamentally changes the fiber's "genetic makeup," allowing for excellent dye uptake, brilliant color, and high wash fastness.[9][10]

Cationic Dyeing Pathway Diagram

Caption: Mechanism of cationic dye uptake in DMSIP-modified polyester fibers.

Protocol: Synthesis of Cationic Dyeable PET

This protocol outlines a laboratory-scale synthesis of CDP using DMSIP. All operations should be conducted in a fume hood with appropriate personal protective equipment.

Materials:

-

Dimethyl terephthalate (DMT)

-

Ethylene glycol (EG)

-

Dimethyl 5-sulfoisophthalate sodium salt (DMSIP)

-

Zinc acetate (Transesterification catalyst)

-

Antimony trioxide (Polycondensation catalyst)

-

Triphenyl phosphate (Stabilizer)

Procedure:

-

Charging the Reactor: Charge the reaction vessel with Dimethyl terephthalate and Ethylene glycol in a molar ratio of 1:2.2.

-

Adding Modifier & Catalyst: Add DMSIP at a concentration of 2-4 mol% relative to the DMT.[9] Add zinc acetate catalyst (approx. 200-300 ppm).

-

Transesterification:

-

Heat the mixture under a nitrogen atmosphere, gradually increasing the temperature from 150°C to 220°C.

-

Methanol will be produced as a byproduct of the transesterification reaction and should be continuously removed via distillation.[11]

-

The reaction is complete when approximately 95% of the theoretical amount of methanol has been collected.

-

-

Polycondensation:

-

Add the polycondensation catalyst (antimony trioxide, approx. 300-400 ppm) and the stabilizer (triphenyl phosphate).

-

Gradually increase the temperature to 270-280°C.

-

Simultaneously, reduce the pressure slowly to below 1 torr to facilitate the removal of excess ethylene glycol and drive the polymerization forward.

-

Monitor the reaction progress by observing the torque on the mechanical stirrer. An increase in torque indicates a rise in the melt viscosity and molecular weight of the polymer.

-

-

Extrusion and Quenching:

-

Once the desired viscosity is achieved, extrude the molten polymer from the reactor under nitrogen pressure into a cold water bath to quench and solidify the strands.

-

-

Pelletization: Cut the solidified polymer strands into chips or pellets for storage and subsequent processing (e.g., melt spinning).

Impact on Final Polymer Properties

The inclusion of 0.5–2.0 wt% of DMSIP into the polyester backbone yields significant, quantifiable improvements in material performance.[2]

| Property Enhanced | Quantitative Improvement | Rationale | Source(s) |

| Dye Affinity | 90% increase for textile fibers | Introduction of anionic -SO₃⁻ sites for cationic dye binding. | [2] |

| Hydrophilicity | Increased moisture absorption | The ionic sulfonate group attracts water molecules. | [8] |

| Antistatic Properties | Improved | Increased hydrophilicity helps to dissipate static charge. | [8] |

| Pilling Resistance | Enhanced | The disruption of crystallinity by the bulky side group can improve pilling performance. | [8] |

| Tensile Strength | Up to +40% vs. unmodified polymer | Ionic groups can act as cross-linking points, enhancing chain interactions. | [2] |

| Hydrolytic Stability | 3x longer lifespan in humid environments | The presence of ionic groups can alter the polymer's interaction with water, improving stability. | [2] |

Broader & Emerging Applications

While its primary role is in textiles, the unique properties of DMSIP lend themselves to other advanced applications.

-

Water-Soluble Polymeric Surfactants: DMSIP can be used to produce a range of water-soluble polymeric surfactants, leveraging the amphiphilic nature imparted by its structure.[1][4]

-

Nucleating Agent for Bioplastics: In poly(lactic acid) (PLA), DMSIP has been shown to act as an effective nucleating agent, significantly improving the crystallization behavior of the bioplastic. This is crucial for enhancing the mechanical properties and heat resistance of biodegradable plastics.

-

Modifier for Nylon Fibers: DMSIP is also utilized as a monomer for modifying nylon fibers, improving their dyeability and stain resistance.[5][12]

-

3D Printing Filaments: When incorporated into PETG filaments (1.5% wt), DMSIP has been shown to improve layer adhesion (z-strength +55%) and reduce warping during Fused Deposition Modeling (FDM) printing.[2]

Safety, Handling, and Storage

Proper handling of DMSIP is essential to ensure laboratory safety and maintain product integrity.

-

Health Hazards: DMSIP is classified as a skin and eye irritant.[13] Animal data indicates it may cause moderate to severe irritation upon contact.[11][14] Inhalation may cause respiratory tract irritation.[15]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[15][16] In environments with dust, use a NIOSH-approved respirator.[15]

-

Handling: Wash hands thoroughly after handling.[4] Minimize dust generation and accumulation.[15] Use with adequate ventilation. Facilities should be equipped with an eyewash station and a safety shower.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][15] Protect from moisture and humidity to prevent degradation.[3][8] It has a shelf life of up to 24 months under proper storage conditions.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[14]

Conclusion & Future Outlook

Dimethyl 5-sulfoisophthalate sodium salt (DMSIP) is a powerful and versatile specialty monomer that serves as a cornerstone for producing high-performance functional polymers. Its primary application in creating cationic dyeable polyesters has revolutionized the textile industry, enabling vibrant colors and improved material properties that are unattainable with standard PET. The scientific principle is elegant and effective: the incorporation of anionic sulfonate groups provides targeted electrostatic docking points for cationic dyes.

Beyond textiles, the emerging applications in bioplastics, advanced surfactants, and additive manufacturing highlight a promising future. As the demand for specialized polymers with tailored properties continues to grow, a thorough, mechanism-based understanding of functional monomers like DMSIP will be indispensable for researchers and developers aiming to push the boundaries of material science.

References

-

Maruti Chemicals Company. (n.d.). Dimethyl 5-Sulfoisophthalate Sodium Salt. Retrieved from [Link][3]

-

FutureFuel Trading. (n.d.). Sodium Dimethyl 5-Sulfoisophthalate. Retrieved from [Link][5]

-

Material Safety Data Sheet. (n.d.). Dimethyl 5-sulfoisophthalate sodium salt hydrate. Retrieved from a publicly available MSDS.[14]

-

Chemtrade International. (n.d.). Material Safety Data Sheet 5-Sulfoisoohtalic Acid. Retrieved from a publicly available MSDS.[11]

-

Xuye. (n.d.). Dimethyl 5-Sulfoisophthalate Sodium Salt. Retrieved from [Link][8]

-

ChemBK. (2024). Dimethyl-5-sulfoisophthalate sodium salt. Retrieved from [Link][17]

-

Lyanchemicals Tech Co.,Ltd. (n.d.). Dimethyl 5-sulfoisophthalate sodium salt (DMSIP/SIPM). Retrieved from [Link][18]

-

Arvee Laboratories. (n.d.). Polymer Modifiers. Retrieved from [Link][19]

-

Industech International Inc. (n.d.). Dimethy-5-Sulfoisophthalate Sodium Salt (SIPM). Retrieved from [Link][20]

-

Patsnap. (n.d.). Technique for preparing sodium dimethyl 5-sulfoisophthalate. Retrieved from [6]

-

Google Patents. (n.d.). CN1821224A - Process for preparing 5-sodium sulfo isophthalate. Retrieved from [21]

-

ESSLAB. (n.d.). Dimethyl-5-sulfoisophthalate sodium salt. Retrieved from [Link][22]

-

PolyesterMFG. (2026). Cationic Dyeable Polyester (CDP) Production & Characteristics. Retrieved from [Link][9]

-

Google Patents. (n.d.). WO2013025784A2 - Salts of 5-sulfoisophthalic acid and method of making same. Retrieved from [7]

-

Wingda Chemical. (2025). Synthesis and Properties of Cationic Polyester Chips. Retrieved from [Link][23]

-

ECHA - European Union. (n.d.). Substance Information - Dimethyl 5-sulfoisophthalate sodium salt. Retrieved from [Link][24]

-

Maruti Chemicals Company. (n.d.). Dimethyl Sulfoisophthalic Acid Sodium Salt. Retrieved from [Link][25]

-

ResearchGate. (2023). Hydrophilic Modification Strategies to Enhance the Surface Biocompatibility of Poly(dimethylsiloxane)‐Based Biomaterials for Medical Applications. Retrieved from [Link][26]

-

PubMed Central. (2019). Simple Surface Modification of Poly(dimethylsiloxane) via Surface Segregating Smart Polymers for Biomicrofluidics. Retrieved from [Link][27]

-

Google Patents. (n.d.). CN113583226A - Preparation method of cationic dye dyeable polyester, polyester and intrinsic viscosity test method thereof. Retrieved from [28]

-

Nature. (n.d.). Simple additive-based modifications of PDMS for long-term hydrophilic stability. Retrieved from [Link][29]

-

Textile Learner. (2024). Perception into Cationic Dyeable Polyester. Retrieved from [Link][30]

-

Google Patents. (n.d.). WO2015124959A1 - Sulfonated co-polyesters and method for manufacturing. Retrieved from [31]

-

Google Patents. (2014). US9212133B2 - Salts of 5-sulfoisophthalic acid and method of making same. Retrieved from [12]

-

iSuoChem. (n.d.). Cationic Dyeable Polyester Chip. Retrieved from [Link][32]

-

ResearchGate. (2025). Surface Modification of Polydimethylsiloxane Elastomer for Stable Hydrophilicity, Optical Transparency and Film Lubrication. Retrieved from [Link][33]

-

PubMed. (n.d.). Impact of polymer hydrophilicity on biocompatibility: implication for DES polymer design. Retrieved from [Link][34]

Sources

- 1. scbt.com [scbt.com]

- 2. Dimethyl 5-sulfoisophthalate sodium salt () for sale [vulcanchem.com]

- 3. Dimethyl 5-Sulfoisophthalate Sodium Salt - High Quality at Best Price [marutichemicalsco.com]

- 4. Sodium dimethyl 5-sulphonatoisophthalate | 3965-55-7 [amp.chemicalbook.com]

- 5. Sodium Dimethyl 5-Sulfoisophthalate Supplier | 3965-55-7 | Your Reliable Distributor FutureFuel Trading [futurefuelcorporation.com]

- 6. Technique for preparing sodium dimethyl 5-sulfoisophthalate - Eureka | Patsnap [eureka.patsnap.com]

- 7. WO2013025784A2 - Salts of 5-sulfoisophthalic acid and method of making same - Google Patents [patents.google.com]

- 8. xuyechem.com [xuyechem.com]

- 9. Cationic Dyeable Polyester (CDP) Production & Characteristics [polyestermfg.com]

- 10. (SIPM/DMSIP/DMS) Dimethyl-5-Sulfoisophthalate Sodium Salt - Plastic Raw Materials, C10h907sna | Made-in-China.com [m.made-in-china.com]

- 11. trade-chem.com [trade-chem.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. Sodium Dimethyl 5-Sulfoisophthalate | 3965-55-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 14. manavchem.com [manavchem.com]

- 15. Dimethyl 5-sulfoisophthalate sodium salt(3965-55-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 16. fishersci.no [fishersci.no]

- 17. chembk.com [chembk.com]

- 18. Dimethyl 5-sulfoisophthalate sodium salt (DMSIP/SIPM)--Lyanchemicals Tech Co.,Ltd [lyanchemicals.com]

- 19. arveelabs.com [arveelabs.com]

- 20. industechusa.com [industechusa.com]

- 21. CN1821224A - Process for preparing 5-sodium sulfo isophthalate - Google Patents [patents.google.com]

- 22. esslabshop.com [esslabshop.com]

- 23. Synthesis and Properties of Cationic Polyester Chips [polyestermfg.com]

- 24. Substance Information - ECHA [echa.europa.eu]

- 25. seleniumdioxide.in [seleniumdioxide.in]

- 26. researchgate.net [researchgate.net]

- 27. Simple Surface Modification of Poly(dimethylsiloxane) via Surface Segregating Smart Polymers for Biomicrofluidics - PMC [pmc.ncbi.nlm.nih.gov]

- 28. CN113583226A - Preparation method of cationic dye dyeable polyester, polyester and intrinsic viscosity test method thereof - Google Patents [patents.google.com]

- 29. Simple additive-based modifications of PDMS for long-term hydrophilic stability - Lab on a Chip (RSC Publishing) [pubs.rsc.org]

- 30. textilelearner.net [textilelearner.net]

- 31. WO2015124959A1 - Sulfonated co-polyesters and method for manufacturing - Google Patents [patents.google.com]

- 32. globalpolyester.com [globalpolyester.com]

- 33. researchgate.net [researchgate.net]

- 34. Impact of polymer hydrophilicity on biocompatibility: implication for DES polymer design - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Solid-State Photon Counter

An In-Depth Technical Guide to the Physical and Chemical Properties of Silicon Photomultipliers (SiPMs)

The Silicon Photomultiplier (SiPM) represents a paradigm shift in low-light detection, merging the single-photon sensitivity of traditional Photomultiplier Tubes (PMTs) with the advantages of solid-state technology.[1][2] An SiPM is not a monolithic sensor but a high-density matrix of independent Single-Photon Avalanche Diodes (SPADs), often called microcells, connected in parallel to a common output.[2][3][4] Each microcell, comprising a p-n junction and an integrated quenching resistor, operates in Geiger mode—a state of reverse bias significantly exceeding the material's breakdown voltage.[5][6] This high-field condition enables a single photon-generated charge carrier to trigger a self-sustaining avalanche, producing a large, standardized pulse of 10⁵ to 10⁶ electrons.[5] This inherent high gain, combined with low-voltage operation, mechanical robustness, and insensitivity to magnetic fields, has established the SiPM as a detector of choice in fields ranging from medical imaging and biophotonics to LiDAR and high-energy physics.[1][7]

This guide provides a detailed exploration of the core physical and chemical properties that define SiPM performance, offering researchers and drug development professionals the foundational knowledge required to effectively select, operate, and optimize these powerful sensors.

Part 1: Core Physical Principles and Performance Metrics

The functionality of an SiPM is governed by a set of interrelated physical properties. Understanding these parameters is critical for interpreting measurement data and optimizing experimental design.

The Operational Foundation: Breakdown Voltage and Overvoltage

The cornerstone of SiPM operation is the concept of Breakdown Voltage (V_bd) , the reverse bias voltage at which the p-n junction's electric field is strong enough to initiate a self-perpetuating avalanche. For stable and high-gain operation, an SiPM is biased with a voltage (V_bias) that is intentionally set above V_bd.[3] The critical operational parameter that the user controls is the Overvoltage (V_ov) , defined as:

V_ov = V_bias - V_bd [5]

Overvoltage is the primary knob for tuning most of the SiPM's performance characteristics, including gain, photon detection efficiency, and noise.[8] Consequently, precise knowledge of V_bd is essential for repeatable and controlled operation.[5]

Signal Amplification: Gain

The gain (μ) of an SiPM is the total number of charge carriers produced in a single microcell avalanche for a single detected photon. It is a direct and linear function of both the overvoltage and the capacitance of the microcell junction (C_j):

μ ≈ (V_ov * C_j) / q

where q is the elementary charge.[1][5] This linear relationship is a key characteristic; increasing the overvoltage directly increases the output charge for a single-photon event.[3] Typical gain values are in the range of 10⁵ to 10⁷.[9] Unlike PMTs, the gain in an SiPM is highly uniform and deterministic, leading to a very low excess noise factor (ENF), often close to 1.0, which enhances the signal-to-noise ratio in photon-counting applications.[8][10]

Detection Sensitivity: Photon Detection Efficiency (PDE)

Photon Detection Efficiency (PDE) is the ultimate measure of a sensor's sensitivity. It represents the probability that an incident photon will successfully generate a measurable output pulse.[5] PDE is a composite property that depends on the incident photon's wavelength (λ) and the applied overvoltage (V_ov). It can be broken down into three constituent factors:

PDE(λ, V_ov) = Quantum Efficiency(λ) * Fill Factor * P_Geiger(V_ov) [5]

-

Quantum Efficiency (QE): The probability that a photon entering the silicon substrate will generate an electron-hole pair. This is highly dependent on the wavelength, as photon absorption depth in silicon varies with energy.[1]

-

Fill Factor (FF): The geometric ratio of the active, photosensitive area of the microcells to the total area of the SiPM. Space between microcells, occupied by quenching resistors and other structures, is insensitive to light.[5]

-

Geiger Probability (P_Geiger): The probability that an electron-hole pair generated within the active region will successfully trigger a full Geiger avalanche. This probability increases significantly with overvoltage.[5]

Therefore, for a given wavelength, the PDE can be increased by raising the overvoltage.[8]

Intrinsic Noise Sources

Even in complete darkness, an SiPM will generate output pulses. These noise events are critical limitations for low-light applications and arise from several physical phenomena.

-

Dark Count Rate (DCR): DCR is the rate of spontaneous avalanches caused by thermally generated charge carriers within the silicon depletion region.[3] Each dark count is indistinguishable from a pulse generated by a photon.[1] DCR is strongly dependent on temperature, approximately doubling for every 10°C increase, and it also increases with overvoltage and the total active area of the sensor.[3][8]

-

Optical Crosstalk (CT): During an avalanche, a small fraction of the ~10⁵ electrons can emit secondary photons. These photons can travel to an adjacent microcell and trigger a synchronous, secondary avalanche.[5] This results in an output pulse with an amplitude corresponding to two or more photoelectrons, even if only one primary event occurred. The probability of crosstalk increases with overvoltage and microcell density.[5]

-

Afterpulsing (AP): During an avalanche, some charge carriers can become trapped in defects within the silicon lattice. If these carriers are released after the microcell has recharged, they can initiate a delayed, secondary avalanche in the same microcell.[4] This creates a spurious pulse that is correlated in time with a preceding primary pulse.

Key Performance Parameters Summary

The following table summarizes the typical characteristics of modern SiPMs. Actual values are highly dependent on the specific model, manufacturer, and operating conditions.

| Parameter | Symbol | Typical Range | Primary Dependencies |

| Breakdown Voltage | V_bd | 20 - 100 V | Device Technology, Temperature |

| Gain | μ | 10⁵ - 10⁷ | Overvoltage, Microcell Capacitance |

| Photon Detection Efficiency | PDE | 20% - 60% | Wavelength, Overvoltage |

| Dark Count Rate | DCR | 10s - 100s kcps/mm² | Temperature, Overvoltage, Area |

| Crosstalk Probability | P_CT | 1% - 20% | Overvoltage, Microcell Size |

| Afterpulsing Probability | P_AP | 1% - 10% | Overvoltage, Material Quality |

| Timing Resolution (Jitter) | σ_t | 100 - 300 ps | Overvoltage, Device Structure |

Data synthesized from multiple sources.[4][5][10]

Part 2: Chemical Properties and Environmental Stability

The chemical composition and material science of an SiPM are fundamental to its long-term stability, robustness, and performance under varying environmental conditions.

Core Material: Silicon

Silicon is the material of choice for SiPMs due to its well-understood semiconductor properties and its high quantum efficiency across a broad spectral range, from near-UV to near-infrared.[1][2] The specific doping profiles (creating the p-n junction) and the purity of the silicon substrate are critical for minimizing lattice defects, which in turn reduces the probability of afterpulsing and keeps the dark count rate low.

Quenching Mechanism: Resistor Composition

Each microcell's avalanche must be rapidly "quenched" (stopped) to allow the cell to reset. This is accomplished by a series quenching resistor (R_q).[3] This resistor is typically fabricated from polysilicon or metal.[4] The material choice and its physical properties determine the recovery time of the microcell. The recovery time constant (τ) is given by τ = R_q * C_j, which dictates the maximum rate at which a single microcell can detect consecutive photons.[5]

Environmental Factors and Chemical Stability

-

Temperature Dependence: Temperature is the most significant environmental factor affecting SiPM performance. The breakdown voltage (V_bd) of silicon has a positive temperature coefficient, meaning V_bd increases linearly with temperature (e.g., ~21.5-55.7 mV/°C).[1][9] If the bias voltage (V_bias) is held constant, an increase in temperature will lead to a decrease in overvoltage, thereby reducing gain, PDE, and crosstalk.[9] Conversely, DCR increases with temperature due to higher thermal carrier generation.[3] For stable operation, either the SiPM's temperature must be actively controlled, or the bias voltage must be adjusted to maintain a constant overvoltage.[9][11]

-

Radiation Hardness: In applications like space-based instruments or high-energy physics experiments, SiPMs are exposed to radiation that can degrade performance.

-

Non-Ionizing Radiation (protons, neutrons): This is the primary source of long-term damage. High-energy hadrons displace silicon atoms from their lattice sites, creating bulk defects.[12][13] These defects act as generation-recombination centers, leading to a dramatic and cumulative increase in the dark count rate.[13][14][15]

-

Ionizing Radiation (X-rays, gamma rays): SiPMs are relatively robust against ionizing radiation. At doses typical for many applications, there is little to no significant degradation in performance.[12]

-

Mitigation: Damage from non-ionizing radiation can be partially reversed through thermal annealing, where heating the device allows some lattice defects to be repaired.[13]

-

-

Magnetic and Electric Field Immunity: As solid-state devices, SiPMs are functionally immune to the strong magnetic fields that would render a traditional PMT inoperable.[1][16] This property has been a key driver for their adoption in hybrid PET/MRI medical imaging systems.[7][16] Studies have also shown excellent stability when operated in high electric fields.[17]

Part 3: Experimental Protocols for Core Characterization

Verifying the performance of an SiPM requires precise and repeatable measurement protocols. The following describes a foundational experiment for determining breakdown voltage and gain.

Protocol: Measurement of Breakdown Voltage (V_bd) and Gain (μ)

This protocol relies on analyzing the SiPM's response to a low-intensity, pulsed light source to resolve the single-photoelectron spectrum.

Objective: To experimentally determine the breakdown voltage and calculate the gain as a function of overvoltage.

Causality and Self-Validation: This method is self-validating. The ability to resolve distinct, equally spaced peaks in the charge spectrum confirms that the system is operating in the single-photon counting regime. The spacing between these peaks directly corresponds to the charge of a single avalanche (i.e., the gain), providing a robust and direct measurement.

Materials:

-

SiPM and corresponding breakout board.

-

Temperature-controlled housing or chamber.

-

Stable DC power supply with fine voltage control (e.g., <10 mV steps).

-

Pulsed light source (e.g., picosecond laser or LED) with adjustable intensity.

-

Neutral density filters to attenuate light to the single-photon level.

-

Low-noise preamplifier.

-

Oscilloscope or Charge-to-Digital Converter (QDC) / Analog-to-Digital Converter (ADC).

-

Data acquisition computer.

Step-by-Step Methodology:

-

System Setup: Assemble the components as shown in the workflow diagram. Ensure the SiPM is thermalized to a stable operating temperature (e.g., 25°C).

-

Light Attenuation: Set the light source to a very low intensity such that the average number of photons detected per pulse is much less than one (μ << 1). This ensures that most recorded events will be from 0 or 1 photons, making the first peak easy to identify.

-

Voltage Scan Initiation: Begin with a bias voltage known to be below the expected V_bd.

-

Data Acquisition:

-

Apply a specific V_bias to the SiPM.

-

Trigger the light source and acquire the output waveforms for several thousand events.

-

For each event, integrate the charge (area) of the pulse to get a single value, Q.

-

Build a histogram of these Q values. This is the charge spectrum.

-

-

Spectrum Analysis:

-

The histogram will show a series of peaks. The first peak (often the largest) corresponds to pedestal events (0 photoelectrons, or p.e.). The next peak is the 1 p.e. peak, followed by the 2 p.e. peak, and so on.

-

Fit each peak with a Gaussian function to precisely determine its mean charge value (Q_0, Q_1, Q_2, ...).

-

-

Gain Calculation: The charge difference between adjacent peaks (ΔQ = Q_1 - Q_0) is the charge generated by a single avalanche. Calculate the gain for this V_bias using: μ = ΔQ / q (where q is the elementary charge, 1.602 x 10⁻¹⁹ C).

-

Iterate: Increase the bias voltage by a small, precise increment (e.g., 50 mV or 100 mV) and repeat steps 4-6.

-

Breakdown Voltage Determination:

-

Plot the calculated gain (μ) as a function of the applied bias voltage (V_bias).

-

The data points should form a straight line, confirming the linear relationship between gain and overvoltage.

-

Perform a linear fit to the data points.

-

Extrapolate this line to the x-axis (where gain is zero). The x-intercept is the experimental breakdown voltage, V_bd.[5]

-

Conclusion

The Silicon Photomultiplier is a complex device whose performance is dictated by a nuanced interplay of its physical structure and chemical composition. Its core physical properties—gain, PDE, and various noise sources—are directly manipulated by operational parameters like overvoltage and are strongly influenced by environmental factors, especially temperature. The chemical stability of its silicon substrate and material components dictates its longevity and resilience in challenging environments, such as those with high radiation. For researchers in drug development and the life sciences, a thorough understanding of these principles is not merely academic; it is essential for designing robust experiments, ensuring data integrity, and pushing the boundaries of low-light measurement in applications from flow cytometry to advanced medical imaging.[10]

References

-

Introduction to the Silicon Photomultiplier (SiPM) AND9770/D - onsemi. [Link]

-

Characterisation of SiPMs - CAEN Educational. [Link]

-

Introduction to silicon photomultipliers (SiPMs) - First Sensor. [Link]

-

SiPM: Operation, performance, and possible applications - YouTube. [Link]

-

Silicon Photomultiplier (SiPM) Structure, Characteristics, and Applications - All About Circuits. [Link]

-

Silicon photomultiplier - Wikipedia. [Link]

-

Radiation Damage on Silicon Photomultipliers from Ionizing and Non-Ionizing Radiation of Low-Earth Orbit Operations - PMC. [Link]

-

Advances in digital SiPMs and their application in biomedical imaging - ResearchGate. [Link]

-

Performance degradation of SiPM sensors under various irradiation fields and recovery via high-temperature annealing - CERN Indico. [Link]

-

Application of Silicon Photomultipliers to Positron Emission Tomography - PMC - NIH. [Link]

-

(PDF) Characterization of SiPM: Temperature dependencies - ResearchGate. [Link]

-

New Study for SiPMs Performance in High Electric Field Environment. [Link]

-

Silicon photomultipliers radiation damage and recovery via high temperature annealing | Request PDF - ResearchGate. [Link]

-

Medical applications of silicon photomultipliers - UNIPI. [Link]

-

Silicon photomultipliers radiation damage and recovery via high temperature annealing - OSTI.GOV. [Link]

-

Radiation damage of SiPMs | Request PDF - ResearchGate. [Link]

Sources

- 1. onsemi.com [onsemi.com]

- 2. allaboutcircuits.com [allaboutcircuits.com]

- 3. first-sensor.com [first-sensor.com]

- 4. Silicon photomultiplier - Wikipedia [en.wikipedia.org]

- 5. What is an SiPM and how does it work? | Hamamatsu Photonics [hub.hamamatsu.com]

- 6. edu.caen.it [edu.caen.it]

- 7. Application of Silicon Photomultipliers to Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. How does temperature affect the gain of an SiPM? | Hamamatsu Photonics [hub.hamamatsu.com]

- 10. docs.broadcom.com [docs.broadcom.com]

- 11. researchgate.net [researchgate.net]

- 12. Radiation Damage on Silicon Photomultipliers from Ionizing and Non-Ionizing Radiation of Low-Earth Orbit Operations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. indico.cern.ch [indico.cern.ch]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. arpi.unipi.it [arpi.unipi.it]

- 17. indico.ihep.ac.cn [indico.ihep.ac.cn]

An In-depth Technical Guide to Sodium Dimethyl 5-Sulfoisophthalate (CAS 3965-55-7): From Polymer Modification to Emerging Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Dimethyl 5-Sulfoisophthalate (CAS 3965-55-7), systematically known as sodium 3,5-bis(methoxycarbonyl)benzenesulfonate and often abbreviated as DMSSIP or SIPM, is a versatile aromatic compound with a unique molecular architecture that lends itself to a variety of industrial and research applications. Characterized by the presence of both ester and sulfonate functional groups, this compound bridges the gap between hydrophilicity and reactivity in polycondensation reactions. While its primary and well-established role lies in the modification of polyesters to enhance dyeability, recent explorations have unveiled its potential in the realms of biodegradable polymers and pharmaceutical sciences. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and diverse applications of Sodium Dimethyl 5-Sulfoisophthalate, with a particular focus on its established use in polymer chemistry and its emerging role in drug delivery and formulation.

Core Chemical Identity and Physicochemical Properties

Sodium Dimethyl 5-Sulfoisophthalate is an organic sodium salt featuring a central benzene ring functionalized with two methoxycarbonyl groups at the 1 and 3 positions, and a sodium sulfonate group at the 5 position.[1] This trifunctional nature is the cornerstone of its utility. The ester groups serve as reactive sites for polymerization, while the ionic sulfonate group imparts unique physicochemical properties to the resulting polymers.

Chemical Structure

The molecular structure of Sodium Dimethyl 5-Sulfoisophthalate is depicted below:

Caption: Chemical structure of Sodium Dimethyl 5-Sulfoisophthalate.

Physicochemical Properties

A summary of the key physicochemical properties of Sodium Dimethyl 5-Sulfoisophthalate is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 3965-55-7 | [1] |

| Molecular Formula | C₁₀H₉NaO₇S | [1] |

| Molecular Weight | 296.22 g/mol | [1] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | >300 °C | [1] |

| Water Solubility | Highly soluble (>300 g/100 g at 25°C) | [1] |

| Organic Solvent Solubility | Limited in ethanol, soluble in polar aprotic solvents like DMF | [1] |

| Thermal Stability | Stable at high temperatures (>300°C) | [1] |

The high water solubility, a direct consequence of the sodium sulfonate group, is a critical feature that enables its use in aqueous-based polymerization processes and as a hydrophilicity-enhancing monomer.[1] Its exceptional thermal stability makes it suitable for the high-temperature conditions of melt polycondensation.[1]

Synthesis of Sodium Dimethyl 5-Sulfoisophthalate

The industrial synthesis of Sodium Dimethyl 5-Sulfoisophthalate is typically a multi-step process. A general workflow is outlined below.

Caption: Generalized synthesis workflow for Sodium Dimethyl 5-Sulfoisophthalate.

A patented advancement in the synthesis involves the direct reaction of 5-sulfoisophthalic acid (HSIPA) with sodium salts in an acetic acid/water system, which circumvents the need for the methanol esterification step, thereby reducing costs and avoiding the use of flammable methanol.[1]

Laboratory-Scale Synthesis Protocol

The following protocol is adapted from a method described for the synthesis of DMSSIP as a nucleating agent.[2]

Materials:

-

5-Sulfoisophthalic acid (HSIPA)

-

Methanol

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

Esterification: In a reaction flask, react 5-sulfoisophthalic acid (HSIPA) with methanol at 65°C for 60 minutes. This reaction converts the carboxylic acid groups to methyl esters, yielding 1,3-dimethyl 5-sulfoisophthalate.[2]

-

Neutralization: Add a solution of sodium hydroxide to the reaction mixture and stir at 75°C for 30 minutes. This neutralizes the sulfonic acid group.[2]

-

Isolation and Purification: Cool the resulting slurry to 25°C. Filter the product and wash with cold deionized water (0–5°C). Dry the collected white powder under vacuum overnight to obtain the final product, Sodium Dimethyl 5-Sulfoisophthalate.[2]

Applications in Polymer Science

The primary application of Sodium Dimethyl 5-Sulfoisophthalate is as a comonomer in the synthesis of various polymers, most notably polyesters and polyurethanes. Its incorporation into the polymer backbone introduces anionic sulfonate groups, which significantly modify the properties of the resulting material.

Cationic Dyeable Polyesters (CDP)